(3-Aminocyclobutyl)methanol
Overview
Description
“(3-Aminocyclobutyl)methanol” is a chemical compound with the molecular formula C5H11NO . It has a molecular weight of 101.15 g/mol . The compound is also known by several synonyms, including 3-AMINO-CYCLOBUTANEMETHANOL and cis-3-Amino-cyclobutanemethanol .
Molecular Structure Analysis
The InChI code for “(3-Aminocyclobutyl)methanol” is InChI=1S/C5H11NO/c6-5-1-4 (2-5)3-7/h4-5,7H,1-3,6H2
. The compound has a canonical SMILES representation of C1C (CC1N)CO
. These codes provide a way to represent the molecule’s structure in a textual format.
Physical And Chemical Properties Analysis
“(3-Aminocyclobutyl)methanol” has a molecular weight of 101.15 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 1 .
Scientific Research Applications
Lipid Dynamics in Biological and Synthetic Membranes
(3-Aminocyclobutyl)methanol, as a derivative of methanol, relates to studies exploring methanol's impact on lipid dynamics. Methanol, used as a solubilizing agent, significantly affects the dynamics of lipids in biological and synthetic membranes. This is crucial in understanding the role of methanol in biomembrane and proteolipid studies, particularly in the context of lipid scrambling and the action of proteins or peptides (Nguyen et al., 2019).
Catalyst in Huisgen 1,3-Dipolar Cycloadditions
The compound has relevance in the field of organic chemistry, specifically in the catalysis of Huisgen 1,3-dipolar cycloadditions. A study describes the use of a tris(triazolyl)methanol-Cu(I) structure, which is highly active for this type of reaction. Such reactions are critical in the synthesis of various organic compounds, indicating the compound's utility in catalysis (Ozcubukcu et al., 2009).
Monomethylation of Anilines Using Methanol
The compound is also implicated in the monomethylation of anilines using methanol. A study utilizing N-heterocyclic carbene iridium (NHC-Ir) coordination assemblies demonstrates the effectiveness of using methanol in the selective N-monomethylation of anilines. This approach is noteworthy for its environmental sustainability and potential application in pharmaceuticals (Chen et al., 2017).
Methanol as a Hydrogen Source and C1 Synthon
Another significant application is in utilizing methanol as a hydrogen source and C1 synthon in organic synthesis. A study reports a method for selective N-methylation of amines, using methanol and RuCl3.xH2O as a catalyst. This showcases methanol's versatility in chemical synthesis and energy technologies (Sarki et al., 2021).
Direct Methanol Fuel Cell Components
The compound's relation to methanol also extends to its use in fuel cell technology. Electropolymerized films of macrocyclic compounds involving methanol have been used as catalysts in direct methanol fuel cells, demonstrating enhanced performance and resistance to methanol poisoning compared to traditional catalysts (Bettelheim et al., 2004).
Future Directions
properties
IUPAC Name |
(3-aminocyclobutyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-5-1-4(2-5)3-7/h4-5,7H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCBDSKJVXYMJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563946, DTXSID901305399 | |
Record name | (3-Aminocyclobutyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80563946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-3-Aminocyclobutanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901305399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminocyclobutyl)methanol | |
CAS RN |
130369-00-5, 142733-66-2, 1234615-91-8 | |
Record name | (3-Aminocyclobutyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80563946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-3-Aminocyclobutanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901305399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(1s,3s)-3-aminocyclobutyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (3-aminocyclobutyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-[(1r,3r)-3-aminocyclobutyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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